molecular formula C14H10O6 B077506 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid CAS No. 13987-45-6

4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid

Cat. No. B077506
Key on ui cas rn: 13987-45-6
M. Wt: 274.22 g/mol
InChI Key: UISWLBIMLGAHMF-UHFFFAOYSA-N
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Patent
US04851538

Procedure details

2-hydroxy 5-chlorobenzoic acid (3.4 g, 20 mmol) was dissolved in 45 cm3 of a sodium hydroxide solution (10% w/v) and palladium on charcoal (10%, 0.5 g) was added. The mixture was placed in a glass liner in an autoclave which was flushed thoroughly with carbon monoxide, then pressurised with carbon monoxide to 2 MNm-2 and heated to 120° C. with stirring for three hours. The mixture was then allowed to cool, the catalyst removed by filtration, and the product precipitated from the aqueous solution by acidification to pH1 with 1M hydrochloric acid. The coupled product (4,4'-dihydroxybiphenyl 3,3'-dicarboxylic acid) was obtained in 80% yield.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:8](Cl)=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]>[OH-].[Na+].[Pd]>[OH:1][C:2]1[CH:10]=[CH:9][C:8]([C:8]2[CH:9]=[CH:10][C:2]([OH:1])=[C:3]([C:4]([OH:6])=[O:5])[CH:7]=2)=[CH:7][C:3]=1[C:4]([OH:6])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
OC1=C(C(=O)O)C=C(C=C1)Cl
Name
Quantity
45 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
with stirring for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was flushed thoroughly with carbon monoxide
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the catalyst removed by filtration
CUSTOM
Type
CUSTOM
Details
the product precipitated from the aqueous solution by acidification to pH1 with 1M hydrochloric acid

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC1=C(C=C(C=C1)C1=CC(=C(C=C1)O)C(=O)O)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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